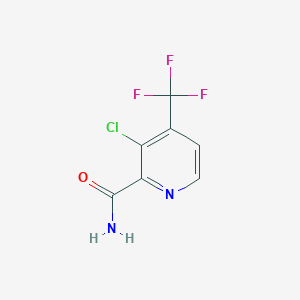![molecular formula C19H18N2O3S2 B12510682 N-(4-(2,5-Dimethoxyphenyl)thiazol-2-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxamide](/img/structure/B12510682.png)
N-(4-(2,5-Dimethoxyphenyl)thiazol-2-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-(2,5-Dimethoxyphenyl)thiazol-2-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxamide is a complex organic compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is of interest due to its potential biological activities and applications in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(2,5-Dimethoxyphenyl)thiazol-2-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxamide typically involves multiple steps, starting with the preparation of the thiazole ring. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction between 2,5-dimethoxybenzaldehyde and thiosemicarbazide in the presence of an acid catalyst can yield the thiazole ring . This intermediate can then be further reacted with cyclopenta[b]thiophene-2-carboxylic acid chloride to form the final compound .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents.
化学反应分析
Types of Reactions
N-(4-(2,5-Dimethoxyphenyl)thiazol-2-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anti-inflammatory or anticancer agent.
作用机制
The mechanism of action of N-(4-(2,5-Dimethoxyphenyl)thiazol-2-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as antimicrobial or anti-inflammatory activity .
相似化合物的比较
Similar Compounds
2,4-Disubstituted Thiazoles: These compounds also contain a thiazole ring and exhibit similar biological activities.
Thiazolidinones: Another class of thiazole derivatives with potential anti-inflammatory and analgesic properties.
Uniqueness
N-(4-(2,5-Dimethoxyphenyl)thiazol-2-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxamide is unique due to its specific substitution pattern and the presence of the cyclopenta[b]thiophene ring. This unique structure may confer distinct biological activities and make it a valuable compound for further research and development.
属性
分子式 |
C19H18N2O3S2 |
|---|---|
分子量 |
386.5 g/mol |
IUPAC 名称 |
N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxamide |
InChI |
InChI=1S/C19H18N2O3S2/c1-23-12-6-7-15(24-2)13(9-12)14-10-25-19(20-14)21-18(22)17-8-11-4-3-5-16(11)26-17/h6-10H,3-5H2,1-2H3,(H,20,21,22) |
InChI 键 |
JQSFLDIWRKWTRX-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC(=C(C=C1)OC)C2=CSC(=N2)NC(=O)C3=CC4=C(S3)CCC4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-Amino-3-({[2-(prop-2-yn-1-yloxy)phenyl]methylidene}amino)-6-(trifluoromethyl)pyrimidin-4-one](/img/structure/B12510606.png)
![4,4,5,5-Tetramethyl-2-[2-(2-methylphenyl)ethenyl]-1,3,2-dioxaborolane](/img/structure/B12510610.png)
![4-[[2-Methyl-6-(trifluoromethyl)pyridin-3-yl]amino]-4-oxobut-2-enoic acid](/img/structure/B12510624.png)
![5-bromo-1H-pyrazolo[4,3-b]pyridin-3-amine](/img/structure/B12510629.png)
![({6-Chloroimidazo[2,1-b][1,3]thiazol-5-yl}methylidene)[(3,4-dichlorophenyl)methoxy]amine](/img/structure/B12510632.png)



![(3aR,3a'R,8aS,8a'S)-2,2'-Cyclohexylidenebis[8,8a-dihydro-3aH-indeno[1,2-d]oxazole]](/img/structure/B12510658.png)


![2-[(5-Fluoro-2,4-dinitrophenyl)amino]propanamide](/img/structure/B12510673.png)
![3-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]propanamide](/img/structure/B12510677.png)
